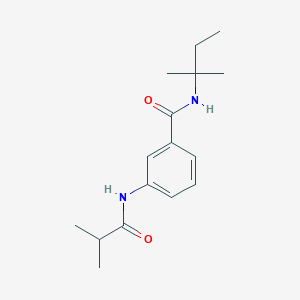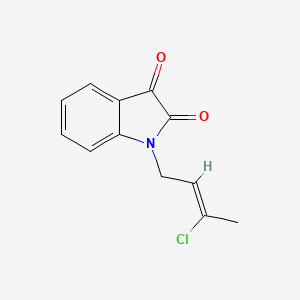![molecular formula C17H10IN3OS B4732076 5-(4-iodobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4732076.png)
5-(4-iodobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
5-(4-iodobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one, commonly known as IBPT, is a heterocyclic compound with a thiazole and triazole ring system. It is a synthetic compound that has gained attention for its potential applications in scientific research. IBPT has been found to possess unique biological activities, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of IBPT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as protein kinases and phosphodiesterases. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
IBPT has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes. IBPT has also been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, IBPT has been shown to possess anti-bacterial properties by inhibiting the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of using IBPT in laboratory experiments is its unique biological activity. IBPT has been found to possess various biological activities, making it a promising candidate for further investigation. However, one limitation of using IBPT is its synthetic nature. The synthesis of IBPT is a multi-step process, which can be time-consuming and costly.
Future Directions
There are numerous future directions for the investigation of IBPT. One potential direction is the development of IBPT as a therapeutic agent for cancer. IBPT has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, further investigation into the anti-inflammatory and anti-bacterial properties of IBPT could lead to the development of new therapies for various diseases. Finally, the development of new synthetic methods for IBPT could lead to more efficient and cost-effective production of this compound.
Scientific Research Applications
IBPT has been found to possess various biological activities, making it a potential candidate for scientific research. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial properties. IBPT has also been found to inhibit the activity of certain enzymes, making it a potential therapeutic agent for various diseases.
Properties
IUPAC Name |
(5Z)-5-[(4-iodophenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10IN3OS/c18-13-8-6-11(7-9-13)10-14-16(22)21-17(23-14)19-15(20-21)12-4-2-1-3-5-12/h1-10H/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVCYWDLGMYILW-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)I)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)I)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10IN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(difluoromethoxy)-2-methylphenyl]-2-{4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4731993.png)
![4-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4732009.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732015.png)


![2,4-dichloro-N-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4732039.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-chloro-2-nitrobenzamide](/img/structure/B4732046.png)
![4-[2-(1-methyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4732061.png)

![cyclopropyl{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B4732063.png)
![5-imino-6-{3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4732075.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-3-phenylacrylamide](/img/structure/B4732086.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4732092.png)
![2-(4-bromophenyl)-N-{3-[(cyclohexylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4732097.png)
